N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a methoxyphenoxy group, a sulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with 2-bromophenylsulfone to form 2-(4-methoxyphenoxy)phenylsulfone. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and controlled environments to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully monitored to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress and inflammatory markers, which contributes to its therapeutic effects . It downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while upregulating anti-inflammatory cytokines like interleukin-10 (IL-10) . These actions help mitigate inflammation and oxidative damage in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound shares a similar sulfamoyl group but differs in its pyrimidinyl structure.
2-(4-Methoxyphenoxy)-N-[4-(2-pyridinylsulfamoyl)phenyl]acetamide: Similar in having a methoxyphenoxy group, but with a pyridinylsulfamoyl substitution.
Uniqueness
N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inflammation sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
827577-16-2 |
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Molecular Formula |
C21H20N2O5S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[4-[[2-(4-methoxyphenoxy)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20N2O5S/c1-15(24)22-16-7-13-19(14-8-16)29(25,26)23-20-5-3-4-6-21(20)28-18-11-9-17(27-2)10-12-18/h3-14,23H,1-2H3,(H,22,24) |
InChI Key |
XZXMHWBZFOEUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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